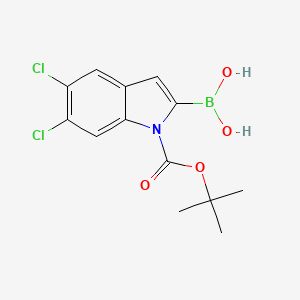

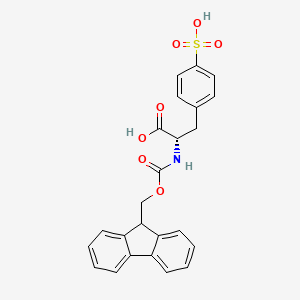

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

カタログ番号 B594933

CAS番号:

1310384-28-1

分子量: 329.968

InChIキー: BRRPGLYHNRRPNX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Suzuki–Miyaura Coupling

- Scientific Field: Organic Chemistry

- Application Summary: The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application: The boronic acids, including “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid”, are used in the SM coupling. The reaction involves the oxidative addition of palladium to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes: The SM coupling reaction has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Synthesis of Indole Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including the use of “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid”. The specific methods of synthesis can vary depending on the desired indole derivative .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. They have been used in the treatment of various diseases, including cancer and microbial infections .

Copper-Catalyzed Trifluoromethylation

- Scientific Field: Organic Chemistry

- Application Summary: Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical, chemical, and biological properties of molecules .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in copper-catalyzed trifluoromethylation reactions. The specific methods of application can vary depending on the desired product .

- Results or Outcomes: The trifluoromethylation reaction can lead to the synthesis of various biologically active compounds .

Palladium-Catalyzed Benzylation

- Scientific Field: Organic Chemistry

- Application Summary: Benzylation is a type of chemical reaction where a benzyl group is introduced into a molecule. This reaction is commonly used in the synthesis of various organic compounds .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in palladium-catalyzed benzylation reactions. The specific methods of application can vary depending on the desired product .

- Results or Outcomes: The benzylation reaction can lead to the synthesis of various organic compounds .

Synthesis of Hydroxyquinones

- Scientific Field: Organic Chemistry

- Application Summary: Hydroxyquinones are a type of organic compound that are commonly used in the synthesis of various pharmaceuticals and natural products .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .

- Results or Outcomes: The synthesis of hydroxyquinones can lead to the production of various biologically active compounds .

Homocoupling Reactions

- Scientific Field: Organic Chemistry

- Application Summary: Homocoupling reactions involve the coupling of two identical organic substrates to form a new compound. These reactions are commonly used in the synthesis of various organic compounds .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in homocoupling reactions. The specific methods of application can vary depending on the desired product .

- Results or Outcomes: The homocoupling reaction can lead to the synthesis of various organic compounds .

Sensing Applications

- Scientific Field: Analytical Chemistry

- Application Summary: Boronic acids, including “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications. The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

- Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Synthesis of Aryl-substituted Oxabenzindoles and Methanobenzindoles

- Scientific Field: Organic Chemistry

- Application Summary: Aryl-substituted oxabenzindoles and methanobenzindoles are types of organic compounds that are commonly used in the synthesis of various pharmaceuticals and natural products .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles via Suzuki coupling reactions .

- Results or Outcomes: The synthesis of aryl-substituted oxabenzindoles and methanobenzindoles can lead to the production of various biologically active compounds .

将来の方向性

特性

IUPAC Name |

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRPGLYHNRRPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672114 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid | |

CAS RN |

1310384-28-1 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

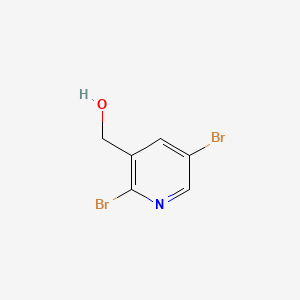

(2,5-Dibromopyridin-3-yl)methanol

1227490-32-5

(S)-Fmoc-phenylalanine-4-sulfonic acid

138472-22-7

![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)

![7-Isopropyl-2-methyl-1H-benzo[D]imidazole](/img/structure/B594861.png)

![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)